2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine
Description
Historical Context and Evolution of 1,4-Benzodioxin (B1211060) Scaffolds in Bioactive Molecules
The 1,4-benzodioxin moiety, a bicyclic scaffold where a benzene (B151609) ring is fused to a 1,4-dioxane (B91453) ring, has been a versatile and enduring template in medicinal chemistry for decades. nih.govunimi.it First synthesized in the late 19th century, its molecular architecture has consistently attracted the attention of chemists due to its capacity for interaction with amino acid residues in enzymes and receptors, as well as the numerous possibilities for chemical derivatization. unimi.it
The journey of the 1,4-benzodioxin scaffold in drug discovery has led to its incorporation into a variety of therapeutic agents. It is a key substructure in numerous biologically active compounds, including several marketed drugs. unimi.itresearchgate.net The attractiveness of this scaffold lies in its unique combination of a planar aromatic ring and a non-planar, conformationally flexible dioxane ring. unimi.it This structure has been successfully employed to design molecules targeting a wide array of biological targets. Research has shown its utility in developing agonists and antagonists for neuronal nicotinic, α1-adrenergic, and serotonergic receptors. nih.gov Furthermore, derivatives have demonstrated significant potential as antitumor and antibacterial agents. nih.govresearchgate.net
The following table highlights some notable examples of marketed drugs that feature the 1,4-benzodioxane (B1196944) scaffold, illustrating its therapeutic importance.
| Drug Name | Therapeutic Class | Primary Use |
| Doxazosin | α1-Adrenergic Blocker | Treatment of hypertension and benign prostatic hyperplasia. unimi.itscirp.org |
| Proroxan | α-Adrenergic Blocker | Antihypertensive agent. unimi.it |
| Eliglustat | Glucosylceramide Synthase Inhibitor | Treatment of Gaucher's disease. unimi.it |
Significance of Piperidine (B6355638) Ring Systems in Pharmacologically Relevant Structures
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and vital structural components in the realm of drug discovery. researchgate.netencyclopedia.pubnih.gov It is considered a cornerstone in the synthesis of pharmaceuticals and is the most commonly used heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netarizona.edu The piperidine nucleus is a feature in over twenty different classes of pharmaceuticals, underscoring its broad utility and acceptance as a privileged scaffold in medicinal chemistry. encyclopedia.pubsemanticscholar.org
The diverse pharmacological activities associated with piperidine-containing compounds are summarized in the table below.
| Pharmacological Activity | Examples of Therapeutic Areas |
| Anticancer | Oncology researchgate.net |
| Antiviral | Infectious Diseases researchgate.net |
| Antimalarial | Infectious Diseases researchgate.net |
| Antimicrobial & Antifungal | Infectious Diseases researchgate.net |
| Antihypertensive | Cardiovascular Diseases ijnrd.org |
| Analgesic | Pain Management researchgate.netijnrd.org |
| Anti-inflammatory | Inflammation-related Disorders ijnrd.org |
| Anti-Alzheimer | Neurodegenerative Diseases researchgate.netijnrd.org |
| Antipsychotic | Central Nervous System Disorders researchgate.netijnrd.org |
Rationale for Investigating the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Chemotype for Biological Applications
The rationale for synthesizing and investigating the this compound chemotype is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophoric units to create a new hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action compared to the parent scaffolds.
In this specific case, the fusion of the 1,4-benzodioxin system with the piperidine ring is a deliberate design choice to leverage the advantageous properties of both components. The 1,4-benzodioxin moiety serves as a versatile anchor, known for its ability to interact with a wide range of biological targets. nih.govunimi.it The piperidine ring is a well-established privileged structure that can impart favorable drug-like properties, including improved solubility, metabolic stability, and pharmacokinetic parameters, while also providing a key interaction point with target proteins. researchgate.netthieme-connect.com
Research into related structures supports this rationale. For instance, studies on derivatives of 2,3-dihydro-1,4-benzodioxin linked to other nitrogen-containing heterocycles have shown promise as inhibitors of enzymes like α-glucosidase and acetylcholinesterase, which are relevant targets for type 2 diabetes and Alzheimer's disease, respectively. scielo.brscielo.brresearchgate.net Similarly, combining the piperidine ring with the structurally related benzodioxole scaffold has yielded compounds with potential as antileishmanial agents. nih.gov By connecting the piperidine ring at the 6-position of the benzodioxin scaffold, researchers can systematically explore the structure-activity relationships and probe interactions within the binding sites of various enzymes and receptors, aiming to discover novel therapeutic agents for a multitude of biological applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14-11(3-1)10-4-5-12-13(9-10)16-8-7-15-12/h4-5,9,11,14H,1-3,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQWRCKBMNNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,3 Dihydro 1,4 Benzodioxin 6 Yl Piperidine and Its Academic Analogues
Strategic Approaches to the 2,3-Dihydro-1,4-benzodioxin Moiety Construction
The construction of the 2,3-dihydro-1,4-benzodioxin core, also known as 1,4-benzodioxane (B1196944), is a well-established process in organic synthesis. The most prevalent and direct method is a variation of the Williamson ether synthesis, which involves the reaction of a catechol precursor with a two-carbon dielectrophile.
Typically, this involves the reaction of catechol (1,2-dihydroxybenzene) or a substituted derivative with an ethylene (B1197577) dihalide, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, in the presence of a base. The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl groups, forming a bis-phenoxide intermediate that undergoes a double intramolecular nucleophilic substitution to form the six-membered dioxin ring.
A specific example involves the synthesis of methyl 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxylate. In this procedure, 2,3-dihydroxybenzoic acid is first esterified. The resulting methyl 2,3-dihydroxybenzoate is then alkylated with 1,2-dibromoethane using potassium carbonate as the base in a solvent like dimethylformamide (DMF) to yield the cyclized benzodioxin product. nih.gov This strategy highlights a common pathway where functional groups on the benzene (B151609) ring are installed prior to the formation of the dioxin ring.
Methodologies for Piperidine (B6355638) Ring Synthesis and C2-Substitution
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic methods. For the synthesis of 2-substituted piperidines, such as the target compound, the most direct and widely used approach is the catalytic hydrogenation of a corresponding 2-substituted pyridine (B92270).
This transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. A variety of catalysts and conditions have been developed to achieve high yields and selectivity.
| Catalyst | Typical Conditions | Substrate Scope | Reference(s) |
| Ruthenium on Carbon (Ru/C) | 100 °C, 3.0 MPa H₂ | High activity for pyridine and various methylpyridines. | cjcatal.com |
| Platinum(IV) oxide (PtO₂) | 50-70 bar H₂, Glacial Acetic Acid | Effective for various substituted pyridines. | researchgate.net |
| Palladium on Carbon (Pd/C) | 60 °C, 70 atm H₂ | Commonly used, often effective for arylpyridines. | researchgate.net |
| **Lewis Acid (e.g., C₆F₅(CH₂)₂B(C₆F₅)₂) ** | H₂ atmosphere | Metal-free hydrogenation of sterically hindered pyridines. | rsc.org |
The choice of catalyst and reaction conditions can be critical, especially when other functional groups are present in the molecule. For instance, ruthenium-based catalysts are known for their high activity, achieving complete conversion of pyridine to piperidine with 100% selectivity under optimized conditions. cjcatal.com Platinum oxide (Adam's catalyst) is also a robust catalyst for this reduction, often used in acidic media like acetic acid. researchgate.net While heterogeneous catalysts are common, metal-free approaches using frustrated Lewis pairs have also been developed for the hydrogenation of sterically hindered pyridines. rsc.org
Other methods for constructing the piperidine ring include intramolecular cyclization reactions, aza-Diels-Alder reactions, and reductive amination of δ-dicarbonyl compounds, though the reduction of pyridines remains the most common route for accessing 2-arylpiperidines. researchgate.netbeilstein-journals.org
Coupling Reactions for Assembling the 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidine Core
The assembly of the final molecule requires the formation of a carbon-carbon bond between the C6 position of the benzodioxin ring and the C2 position of the piperidine ring. The most common strategy involves first coupling the benzodioxin moiety to a pyridine ring, followed by the reduction of the pyridine to piperidine as described in the previous section.
Reductive Amination Strategies
Reductive amination is a powerful method for forming C-N bonds and can be adapted to construct heterocyclic rings. researchgate.net While less common for this specific C-C linked bi-heterocyclic system, a hypothetical intramolecular reductive amination could be envisioned. A more direct, though intermolecular, approach would involve the reaction between a ketone on one ring and an amine on the other.
A plausible, albeit not widely documented, synthetic route could involve the reductive amination of 6-acetyl-1,4-benzodioxane. In this theoretical pathway, the ketone would react with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which would then be reduced in situ to form a primary amine. This amine could then be used in a subsequent step to construct the piperidine ring. However, this approach is less direct for forming the desired C2-substituted piperidine compared to cross-coupling strategies.
Multi-step Synthetic Sequences from Precursors
Multi-step sequences that culminate in the coupling of the two heterocyclic precursors are the most practical and frequently employed methods. These typically involve modern cross-coupling reactions to form the key C-C bond, creating 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine, which is then reduced.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming aryl-aryl bonds. The typical strategy involves the reaction of a boronic acid or ester derivative of one heterocycle with a halide derivative of the other. For this synthesis, two primary pathways are viable:
Reaction of 1,4-benzodioxane-6-boronic acid with 2-bromopyridine .
Reaction of 2-pyridylboronic acid with 6-bromo-1,4-benzodioxane (B1266670) .
The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally good yields. nih.govnih.govmdpi.com The development of advanced catalyst systems has enabled the efficient coupling of challenging substrates, including electron-deficient 2-halopyridines. nih.gov
Grignard Reaction: The reaction of a Grignard reagent with a halide, often catalyzed by a transition metal, can also be used to form the C-C bond. A Grignard reagent can be prepared from 6-bromo-1,4-benzodioxane by reaction with magnesium. This organometallic species can then be coupled with 2-bromopyridine. Recent advancements have described light-promoted, transition-metal-free coupling of Grignard reagents with bromopyridines, offering a milder alternative to traditional methods. organic-chemistry.orgresearchgate.net
Following the successful coupling to form 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine, the final step is the catalytic hydrogenation of the pyridine ring to yield the target compound, this compound. researchgate.netcjcatal.comresearchgate.net
Exploration of Advanced Synthetic Techniques for Analogues
The synthesis of analogues of this compound often employs advanced techniques to improve efficiency, yield, and reaction times.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities by minimizing the formation of side products.
While a specific microwave-assisted synthesis for this compound is not prominently reported, the technique has been successfully applied to key reaction types involved in its synthesis and the synthesis of its analogues. For example, microwave irradiation has been utilized in Suzuki-Miyaura coupling reactions involving pyridine derivatives and in the synthesis of various piperidine-containing heterocyclic compounds. researchgate.net This suggests that the key C-C bond-forming step could be significantly accelerated using this technology.
The table below illustrates a general comparison of reaction times for a representative reaction type under conventional heating versus microwave irradiation.
| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage |
| Heterocyclic Condensation | Several hours (e.g., 4-24 h) | Several minutes (e.g., 5-30 min) | Drastic reduction in reaction time, often improved yields. |
| Suzuki-Miyaura Coupling | Hours (e.g., 2-18 h) | Minutes (e.g., 10-60 min) | Faster optimization and library synthesis. |
The application of microwave technology could therefore provide a more rapid and efficient route to libraries of analogues based on the this compound scaffold for further research.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are pivotal in synthesizing complex molecules, including pharmaceuticals and natural products, due to their broad substrate scope and functional group tolerance. wikipedia.org For the synthesis of this compound and its analogues, the Buchwald-Hartwig amination is the most prominent palladium-catalyzed method for constructing the crucial aryl C-N bond.
The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate. wikipedia.org This reaction has seen significant evolution since its discovery, with the development of several generations of catalyst systems that allow for milder conditions and a wider range of coupling partners. wikipedia.org The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Palladium(0) complex, association of the amine, deprotonation to form an amide complex, and subsequent reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.
Key to the success of the Buchwald-Hartwig amination is the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich biaryl phosphine (B1218219) ligands (such as JohnPhos, DavePhos, and XPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in creating highly active and versatile catalysts. libretexts.orgrsc.org These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination, and can prevent catalyst deactivation.
In the context of synthesizing the target compound, a typical Buchwald-Hartwig approach would involve the reaction of a 6-halo-1,4-benzodioxane (e.g., 6-bromo-1,4-benzodioxane) with piperidine. The reaction conditions are carefully optimized, including the selection of the palladium precursor, ligand, base, and solvent to achieve high yields.
The table below illustrates a representative set of conditions for the Buchwald-Hartwig amination, coupling an aryl bromide with a cyclic secondary amine like piperidine. The choice of components is critical for achieving high conversion and yield.
| Parameter | Component/Condition | Role/Significance |
| Aryl Halide | 6-Bromo-1,4-benzodioxane | The electrophilic partner providing the benzodioxane moiety. Bromides are often a good balance of reactivity and stability. |
| Amine | Piperidine | The nucleophilic partner providing the piperidine ring. |
| Pd Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common source of Palladium(0), which is the active catalytic species. |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky, electron-rich biarylphosphine ligand that stabilizes the palladium catalyst and promotes efficient coupling. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane (B91453) | Anhydrous, non-protic solvents that are compatible with the reaction components and dissolve the catalyst system effectively. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
While the Buchwald-Hartwig amination is the most direct route, other palladium-catalyzed reactions could be employed to synthesize analogues. For instance, a Suzuki-Miyaura coupling could be used to first form a C-C bond between a boronic acid-functionalized piperidine and a halo-benzodioxane, followed by further transformations. Similarly, Sonogashira or Heck couplings could introduce unsaturated functionalities that are later modified to incorporate the piperidine ring. However, for the direct formation of the C-N bond linking the two core moieties, the Buchwald-Hartwig reaction remains the preeminent strategy.
Investigation of Biological Activities and Molecular Mechanisms of 2 2,3 Dihydro 1,4 Benzodioxin 6 Yl Piperidine Analogues
Enzyme Inhibition Profiles
Analogues of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine have been systematically evaluated for their ability to inhibit various enzymes implicated in different disease pathologies. The core structure, combining a piperidine (B6355638) ring with a 2,3-dihydro-1,4-benzodioxin moiety, allows for diverse chemical modifications, leading to compounds with varied potencies and selectivities against enzymes such as glycosidases and cholinesterases.
Glycosidase Family Inhibition (e.g., α-Glucosidase)
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that play a crucial role in managing type-2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. scielo.br Several studies have focused on synthesizing derivatives of the 2,3-dihydro-1,4-benzodioxin structure to explore their potential as α-glucosidase inhibitors. scielo.br
A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which are structurally related to the core compound, were synthesized and tested for their enzyme inhibitory activities. researchgate.net Many of these compounds demonstrated substantial inhibitory activity against yeast α-glucosidase. scielo.brresearchgate.net The potency of these compounds varied depending on the substitution pattern on the N-phenylacetamide moiety. For example, compounds with electron-withdrawing groups or specific substitution patterns showed promising inhibition, suggesting that these molecules could serve as suitable therapeutic agents for type 2 diabetes. scielo.br
| Compound Name | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |
|---|---|---|---|
| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Benzyl group | 74.52 ± 0.07 | 38.25 ± 0.12 |
| N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Pentane-2-yl group | 83.52 ± 0.08 | 38.25 ± 0.12 |
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) inhibitors are primary therapeutic agents for managing the symptoms of Alzheimer's disease. scielo.br They function by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The 2,3-dihydro-1,4-benzodioxin scaffold has been utilized in the synthesis of new sulfonamide derivatives to assess their potential as AChE inhibitors. scielo.brnih.gov
In a study of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, several compounds exhibited moderate inhibitory potential against acetylcholinesterase. The activity was found to be dependent on the nature of the alkyl or aralkyl substituent attached to the sulfonamide nitrogen. For instance, the presence of a phenethyl or a butyl group led to notable AChE inhibition. In contrast, other studies on related acetamide (B32628) derivatives found that while they were potent against α-glucosidase, they showed only weak inhibition against AChE. researchgate.net
| Compound Name | Substitution Pattern | Acetylcholinesterase IC₅₀ (µM) | Reference Compound (Eserine) IC₅₀ (µM) |
|---|---|---|---|
| N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 2-Phenethyl group | 26.25 ± 0.11 | 0.04 ± 0.0001 |
| N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | 1-Butyl group | 58.13 ± 0.15 | 0.04 ± 0.0001 |
Lipoxygenase Inhibition (e.g., 5-Lipoxygenase)
The 2,3-dihydro-1,4-benzodioxin core structure has been identified as a useful scaffold for developing inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. ingentaconnect.com These inhibitors are considered potentially useful for treating inflammatory conditions such as asthma and arthritis. ingentaconnect.com However, specific studies detailing the 5-lipoxygenase inhibition profiles of analogues directly derived from this compound, including their IC₅₀ values, were not identified in the performed literature search.
Receptor Interaction and Modulation Mechanisms
The versatility of the 2,3-dihydro-1,4-benzodioxin ring system has also led to its incorporation into molecules designed to interact with various neurotransmitter receptors. These interactions are critical for modulating physiological processes and hold therapeutic promise for central nervous system disorders.
Neurotransmitter Receptor Affinities (e.g., Serotonin (B10506) Receptors, Adrenergic Receptors)
The interaction of small molecules with serotonin (5-HT) and adrenergic receptors is a key strategy in the development of treatments for psychiatric and neurological disorders. While various compounds containing a piperidine or a 2,3-dihydro-1,4-benzodioxin moiety have been evaluated for their receptor binding affinities, specific data (such as Kᵢ values) for this compound analogues at serotonin and adrenergic receptors are not available in the reviewed literature. Research in this area has often focused on related but structurally distinct classes, such as phenylpiperazine derivatives, which have shown affinity for various serotonin and adrenergic receptor subtypes. mdpi.com
Ion Channel Modulatory Actions (e.g., Sodium Channels)
The ability of small molecules to modulate ion channel activity is a cornerstone of treatment for numerous physiological disorders. While specific data on the direct interaction of this compound analogues with sodium channels remains an area for further investigation, related compounds incorporating the 2,3-dihydro-1,4-benzodioxin framework have demonstrated ion channel modulatory effects.
Notably, a study of various 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives identified that select compounds exhibit calcium antagonist properties with a potency comparable to the established calcium channel blocker flunarizine. nih.gov This suggests that the benzodioxin moiety can play a role in mediating interactions with voltage-gated calcium channels. Although distinct from sodium channels, this activity highlights the potential of this chemical class to modulate ion flux across cell membranes, a critical function in cellular signaling and excitability.
The broader family of piperidine derivatives has also been investigated for activity at various receptors, some of which are linked to ion channels. For instance, certain piperidine derivatives have been identified as potent and selective α2C adrenoceptor antagonists and histamine (B1213489) H3/sigma-1 receptor antagonists. nih.govnih.gov While these are not direct ion channel interactions, the modulation of such receptors can indirectly influence ion channel activity and neuronal excitability. The structural basis for how other, unrelated small molecules modulate human sodium channels like NaV1.3 has been elucidated, revealing binding sites that stabilize the channel in either an open or inactivated state. nih.gov Such studies provide a mechanistic framework for how benzodioxin piperidine analogues might interact with and modulate sodium channels, warranting future exploration.
Growth Factor Receptor Interactions (e.g., IGF1R)
Growth factor receptors are critical regulators of cell proliferation, differentiation, and survival, making them key targets in cancer therapy. The interaction of this compound analogues with the Insulin-like Growth Factor 1 Receptor (IGF1R) is not extensively documented in the current literature. However, the piperidine scaffold is a common feature in molecules designed to target other growth factor signaling pathways.
For example, piperidine-containing peptidomimetics have been synthesized as part of dual-action ligands that target both αvβ3 integrin and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis. researchgate.net The design of these complex molecules indicates the utility of the piperidine ring in constructing ligands that can effectively bind to the complex surfaces of growth factor receptors. While this does not provide direct evidence of IGF1R interaction by benzodioxan piperidines, it establishes a precedent for the involvement of the piperidine moiety in modulating growth factor-related pathways. The versatility of the piperidine and benzodioxan scaffolds suggests that analogues could be designed to target a range of receptor tyrosine kinases, including IGF1R, though specific research is needed to confirm this potential.
In Vitro Cellular Responses
Antiproliferative Activities in Cancer Cell Lines
Analogues featuring the piperidine and piperazine (B1678402) substructures have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. nih.gov The cytotoxic effects are often achieved by inducing apoptosis and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells. frontiersin.orgresearchgate.net
Several studies have quantified the antiproliferative potency of these compounds. For instance, a series of 1-(4-chlorobenzhydryl) piperazine derivatives was synthesized and tested against multiple cell lines. researchgate.net Compound 7 in this series showed a high potency against the Z-138-non Hodgkin lymphoma cell line with an IC50 value of 6.85 μM, while compound 10 was particularly effective against the DND-41 acute lymphoblastic leukemia cell line with an IC50 of 7.40 μM. researchgate.net
In another study, novel vindoline–piperazine conjugates were evaluated, with several derivatives showing potent, low-micromolar growth inhibition (GI50). mdpi.com A conjugate containing [4-(trifluoromethyl)benzyl]piperazine (23 ) was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), and a derivative with 1-bis(4-fluorophenyl)methyl piperazine (25 ) showed high activity against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). mdpi.com Furthermore, piperidine derivatives such as 2-amino-4-(1-piperidine) pyridine (B92270) have been shown to inhibit the proliferation of colon cancer cell lines HT29 and DLD-1 in a dose-dependent manner by arresting the cell cycle in the G0/G1 phase. frontiersin.org
| Compound Class/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 1-(4-chlorobenzhydryl) piperazine (7 ) | Z-138 (Non-Hodgkin lymphoma) | IC50 | 6.85 | researchgate.net |
| 1-(4-chlorobenzhydryl) piperazine (10 ) | DND-41 (Acute lymphoblastic leukemia) | IC50 | 7.40 | researchgate.net |
| Vindoline-piperazine conjugate (23 ) | MDA-MB-468 (Breast cancer) | GI50 | 1.00 | mdpi.com |
| Vindoline-piperazine conjugate (25 ) | HOP-92 (Non-small cell lung cancer) | GI50 | 1.35 | mdpi.com |
| 2-amino-4-(1-piperidine) pyridine | HT29, DLD-1 (Colon cancer) | Proliferation Inhibition | Dose-dependent | frontiersin.org |
Antioxidant Mechanisms (e.g., Inhibition of Lipid Peroxidation)
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to cellular damage through lipid peroxidation, a process implicated in numerous diseases. preprints.org Derivatives of 2,3-dihydro-1,4-benzodioxin have been specifically designed and evaluated as potent inhibitors of lipid peroxidation.
A key study synthesized a series of 6- or 7-substituted 2-carboxamido- or 2-(aminomethyl)-2,3-dihydro-1,4-benzodioxin derivatives and tested their ability to inhibit copper-induced peroxidation of human low-density lipoprotein (LDL). nih.govresearcher.life The investigation revealed strong structure-activity relationships, with the most active compounds (21, 25, 28, 36, and 37 ) demonstrating inhibitory potency that was 5 to over 45 times greater than that of the antioxidant drug probucol. nih.govresearcher.life This potent activity underscores the capacity of the benzodioxin scaffold to scavenge free radicals and protect lipids from oxidative damage.
In a different study, novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their ability to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H2O2)-induced oxidative injury. mdpi.com Several of these compounds effectively protected the cells from damage by decreasing ROS production and stabilizing the mitochondrial membrane potential, thereby preventing apoptosis. mdpi.com
| Compound Class | Assay | Potency Comparison | Reference |
| Substituted 2,3-dihydro-1,4-benzodioxins | Inhibition of human LDL copper-induced peroxidation | 5 to >45 times more active than probucol | nih.govresearcher.life |
| 1,4-Disubstituted piperazine-2,5-diones | Protection against H2O2-induced oxidative injury in SH-SY5Y cells | Effective at 20 µM | mdpi.com |
Antimicrobial Properties (e.g., Antitubercular Activity)
The emergence of drug-resistant microbial strains, particularly Mycobacterium tuberculosis (Mtb), necessitates the development of novel antimicrobial agents. mdpi.com The piperidine scaffold is a key component in several compounds investigated for their antitubercular activity.
One line of research explored piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mtb. nih.gov This work identified novel inhibitors with potent activity against both the MenA enzyme and the Mtb bacterium, with IC50 values ranging from 13-22 μM and growth inhibitory concentration (GIC50) values of 8-10 μM. nih.gov
Another study evaluated a series of piperidinol analogues for their activity against Mtb. nih.gov All tested compounds displayed promising antimycobacterial effects, with Minimum Inhibitory Concentrations (MIC) below 10 μg/mL against the virulent H37Rv strain of M. tuberculosis. nih.gov Furthermore, a series of 1,8-naphthyridine (B1210474) derivatives incorporating piperidine and morpholine (B109124) groups also showed significant activity against M. tuberculosis H37Rv. researchgate.net These findings highlight the potential of piperidine-based structures as scaffolds for developing new antitubercular drugs that target various essential mycobacterial pathways. juniperpublishers.com
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Piperidine derivatives | M. tuberculosis MenA | IC50 | 13-22 µM | nih.gov |
| Piperidine derivatives | M. tuberculosis | GIC50 | 8-10 µM | nih.gov |
| Piperidinol analogues | M. tuberculosis H37Rv | MIC | <10 µg/mL | nih.gov |
| 1,8-Naphthyridine analogues | M. tuberculosis H37Rv | Significant Activity | Not quantified | researchgate.net |
General Modulation of Cellular Signaling Pathways
The biological effects of this compound analogues are underpinned by their ability to modulate a wide array of intracellular signaling pathways that govern cell fate. frontiersin.org Piperine (B192125), a well-known natural product containing a piperidine ring, has been shown to regulate multiple key signaling cascades involved in cancer and inflammation. researchgate.net
Research has demonstrated that piperine can inhibit both the canonical (Smad-dependent) and non-canonical arms of the TGF-β signaling pathway. nih.gov It also obstructs other critical pathways, including NF-κB, PI3K/Akt, and the mitogen-activated protein kinase (MAPK) pathways such as p38, JNK, and ERK1/2. researchgate.netnih.govnih.gov These pathways are central to processes like cell proliferation, inflammation, apoptosis, and metastasis, and their inhibition can explain many of the observed antiproliferative and anti-inflammatory effects of piperidine-containing compounds. nih.gov
In the context of oxidative stress, certain piperazine derivatives have been found to promote cell survival through the activation of an IL-6/Nrf2 positive-feedback loop, which upregulates the expression of antioxidant enzymes. mdpi.com Additionally, network pharmacology studies have implicated pathways such as the PI3K-Akt signaling pathway and targets like STAT3, JUN, and TP53 in the therapeutic effects of compounds that bear structural resemblance to these analogues. xiahepublishing.com This ability to simultaneously modulate multiple oncogenic and inflammatory signaling pathways makes this class of compounds a promising area for the development of pleiotropic therapeutic agents. frontiersin.org
Structure Activity Relationship Sar Analysis of 2 2,3 Dihydro 1,4 Benzodioxin 6 Yl Piperidine Derivatives
Influence of Substituents on the Dihydrobenzodioxin Moiety on Biological Potency and Selectivity
The 2,3-dihydro-1,4-benzodioxin (also known as 1,4-benzodioxan) portion of the molecule is a critical component for receptor interaction, often acting as a key binding element. While many potent compounds feature an unsubstituted benzodioxin ring, modifications to this moiety can significantly modulate potency and selectivity.
Research on related 1,4-benzodioxan-based ligands has shown that the aromatic ring and the two ether oxygens are crucial for activity. For instance, in the context of α₁-adrenoreceptor antagonists, the benzodioxan nucleus is a well-established pharmacophore. Alterations to this ring system, such as the introduction of substituents, can influence affinity for different receptor subtypes. Studies on WB 4101-related compounds, which feature a 2-((anilino)methyl)-1,4-benzodioxan structure, indicate that the integrity of the benzodioxan ring is generally preferred for high α₁-adrenergic affinity. nih.gov
While extensive SAR data on substitutions on the aromatic part of the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine core itself is limited in readily available literature, general principles from related scaffolds suggest that:
Electronic Effects : Introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzodioxin can alter the electronic distribution of the pharmacophore, potentially affecting hydrogen bonding or π-π stacking interactions with the receptor.
Steric Hindrance : Bulky substituents could introduce steric hindrance, negatively impacting the compound's ability to fit into the receptor's binding pocket, thereby reducing potency.
Positional Isomerism : The position of the substituent on the aromatic ring (e.g., positions 5, 7, or 8) is critical. Different positions will orient the substituent into different regions of the binding site, leading to varied effects on affinity and selectivity.
The following table summarizes hypothetical effects based on general SAR principles for adrenergic ligands.
| Substitution Position | Substituent Type | Predicted Effect on α₁-Adrenergic Affinity | Rationale |
| 7 | Small, lipophilic (e.g., -CH₃, -Cl) | Potential for increased or maintained affinity | May enhance binding through hydrophobic interactions in a specific sub-pocket. |
| 8 | Bulky (e.g., -tBu) | Likely decrease in affinity | Steric clash with the receptor binding site. |
| 5, 7, 8 | Hydrogen-bond donor/acceptor | Variable; could increase or decrease affinity | Dependent on the presence of complementary residues in the binding pocket. |
Impact of Piperidine (B6355638) Ring Modifications and Substitutions on Biological Activity
The piperidine ring serves as a crucial structural element, often bearing a basic nitrogen atom that is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Aspartate) in the target receptor. Modifications to this ring, particularly at the nitrogen atom, have profound effects on biological activity. nih.gov
N-Substitution : The substituent on the piperidine nitrogen is a primary determinant of potency and selectivity. In many GPCR ligands, this position is connected to another aromatic or heteroaromatic moiety via an alkyl chain. The nature of this terminal group is critical for engaging with specific subpockets of the receptor. For example, in many α₁-antagonists and 5-HT₁ₐ ligands, an N-arylpiperazine or a related moiety is found to be optimal. The benzoylpiperidine fragment is considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.com The carbonyl group in the benzoylpiperidine can act as a hydrogen bond acceptor, potentially compensating for the loss of the second nitrogen atom of the piperazine ring. mdpi.com
Ring Conformation : The piperidine ring adopts a stable chair conformation. Substituents on the ring carbons can influence the conformational equilibrium and the orientation of the N-substituent, thereby affecting receptor fit.
Bioisosteric Replacement : Replacing the piperidine with other nitrogen-containing heterocycles like piperazine or morpholine (B109124) can drastically alter the pharmacological profile. Piperazine introduces a second basic center, which can change solubility, pKa, and binding interactions. mdpi.com
The table below illustrates the impact of N-substitution on the piperidine ring, drawing from SAR of related α-adrenergic and serotonergic ligands.
| Piperidine N-Substituent (R) | Example Biological Target | General Impact on Activity | Reference |
| Small alkyl (e.g., -CH₃) | Dopamine Transporter | Can maintain or slightly decrease potency compared to H. | researchgate.net |
| Aralkyl (e.g., -CH₂-Ph) | α₁-Adrenoceptors | Generally well-tolerated; potency depends on aryl substitution. | nih.gov |
| Long chain aryl (e.g., -(CH₂)ₙ-Aryl) | 5-HT₁ₐ/α₁ Receptors | Often leads to high affinity; optimal chain length is typically 2-4 carbons. | mdpi.commdpi.com |
| Acyl (e.g., -CO-Ph) | 5-HT₂ₐ Receptors | Can confer high affinity; the benzoyl group may form H-bonds. | mdpi.com |
Significance of the Inter-Ring Linker (e.g., Methylene (B1212753), Amide, Sulfonamide, Urea)
Length and Flexibility : The length of the linker is crucial for spanning the distance between two key interaction points within the receptor binding site. For many adrenergic and serotonergic ligands, a linker of 2 to 4 atoms is optimal. mdpi.com Flexible alkyl chains allow for conformational adaptability, while more rigid linkers can lock the molecule into a specific, potentially more active, conformation.
Chemical Nature : The type of functional group within the linker significantly affects the molecule's properties.
Methylene (-CH₂-) : Provides a simple, flexible, and lipophilic connection. In studies of 1-((2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives, a methylene linker was successfully used to create potent COX-2 inhibitors. nih.gov
Amide (-CO-NH-) : Introduces rigidity and hydrogen bonding capabilities (H-bond donor and acceptor). This can enforce a more defined conformation and provide additional interactions with the receptor, often enhancing affinity.
Sulfonamide (-SO₂-NH-) : Similar to amides, it adds rigidity and strong hydrogen-bonding features.
Urea (-NH-CO-NH-) : Provides a rigid planar unit with multiple hydrogen bond donors and acceptors, significantly influencing molecular geometry and binding.
Hydrogen Bonding Capacity : Linkers containing heteroatoms (e.g., ether, amide) can act as hydrogen bond acceptors or donors. Studies on inhibitors of the enzyme MenA showed that replacing a keto linker with heteroatom linkers like phenoxy or anilino improved activity, while a methylene linker abolished it, suggesting a hydrogen bond acceptor at that position was important for binding. nih.gov
| Linker Type | Key Features | Potential Impact on Biological Activity |
| Methylene (-CH₂-) | Flexible, lipophilic | Allows conformational freedom to adapt to binding site. |
| Amide (-CO-NH-) | Rigid, planar, H-bond donor/acceptor | Restricts conformation, provides specific H-bonding interactions. |
| Carbonyl (-CO-) | H-bond acceptor | Can be a key interaction point, as seen in benzoylpiperidine derivatives. mdpi.com |
| Ether (-O-) | Flexible, H-bond acceptor | Introduces a polar interaction point without the rigidity of an amide. |
Stereochemical Effects on Receptor Binding and Enzyme Inhibition
Many derivatives of this compound contain at least one chiral center, typically at the 2-position of the dihydrobenzodioxin ring. The absolute configuration at this center is often a critical determinant of biological activity, with enantiomers frequently exhibiting significant differences in potency and selectivity—a phenomenon known as eudismic ratio.
Studies have consistently demonstrated that the two oxygen atoms and the stereochemistry at carbon 2 of the 1,4-benzodioxane (B1196944) ring play an essential role in target binding. unimi.it For ligands targeting adrenergic and serotonergic receptors, the stereochemical requirements can be pronounced and even reversed between different receptor types.
For a series of 1,4-dioxane (B91453) derivatives (a related scaffold), researchers observed a complete reversal of enantioselectivity between α₁-adrenoceptors and 5-HT₁ₐ receptors. nih.govresearchgate.net
The (R)-enantiomer was the eutomer (more active enantiomer) for the α₁ᴅ-adrenoceptor subtype. nih.gov
The (S)-enantiomer proved to be a potent and highly selective 5-HT₁ₐ receptor agonist. nih.govresearchgate.net
This reversal highlights that the two receptor families, despite both binding benzodioxane-type ligands, have distinct three-dimensional binding pockets that interact differently with the two enantiomers. The specific orientation of the substituent at the chiral C2 position determines whether the molecule can achieve an optimal fit and engage in productive binding interactions. Preserving the correct stereochemistry during synthesis is therefore mandatory for achieving the desired pharmacological activity. unimi.it
| Compound Series | Enantiomer | Preferred Receptor Target | Observed Activity | Reference |
| 1,4-Dioxane Derivatives | (R) | α₁ᴅ-Adrenoceptor | Eutomer (higher affinity) | nih.govresearchgate.net |
| 1,4-Dioxane Derivatives | (S) | 5-HT₁ₐ Receptor | Potent Agonist | nih.govresearchgate.net |
Comparative SAR with other 1,4-Benzodioxane and Piperidine Hybrid Systems
The biological profile of the this compound scaffold can be better understood by comparing it with structurally related hybrid systems.
1,4-Benzodioxane vs. 1,4-Dioxane : One key comparison is the replacement of the rigid, planar 1,4-benzodioxane ring system with the more conformationally flexible 1,4-dioxane ring. A study aimed at this comparison found that the properly substituted 1,4-dioxane nucleus could serve as a suitable scaffold for potent and selective ligands. researchgate.netnih.gov This suggests that the fused benzene (B151609) ring of the benzodioxane system is not strictly necessary for binding to α₁-adrenoceptors and 5-HT₁ₐ receptors, provided that other substituents on the flexible dioxane ring can compensate for its removal and adopt the correct spatial orientation. The increased conformational freedom of the 1,4-dioxane ring can be an advantage, allowing for an optimal fit in different binding sites, which may explain its utility in developing both α₁ᴅ-antagonists and 5-HT₁ₐ full agonists from the same general scaffold. researchgate.netnih.gov
Piperidine vs. Piperazine : As mentioned previously, the piperidine ring is often compared to the piperazine moiety. Piperazine-containing derivatives are extremely common as ligands for aminergic GPCRs. mdpi.com The presence of the second nitrogen in piperazine (at the 4-position) allows for a different vector of substitution and alters the physicochemical properties (e.g., pKa, solubility). nih.gov While piperidine derivatives can be highly potent, the piperazine scaffold often provides a more direct route to creating "long-chain arylpiperazine" type ligands, which are a well-established class of high-affinity 5-HT receptor ligands. mdpi.com
Comparison with Other Heterocyclic Systems : The 1,4-benzodioxane moiety has also been compared to other bicyclic heterocyclic systems like chromene. In one study, a chromene derivative exhibited a distinct profile, acting as a 5-HT₁ₐ partial agonist, whereas most of the related benzodioxan derivatives were primarily α₁-antagonists with reduced 5-HT₁ₐ affinity. nih.gov This demonstrates that even subtle changes in the heterocyclic core (e.g., replacing an ether oxygen with a double bond and a carbon atom) can significantly shift the pharmacological profile.
| Scaffold A | Scaffold B (Bioisosteric Replacement) | Key Differences | Impact on SAR | Reference |
| 1,4-Benzodioxane | 1,4-Dioxane | Rigidity vs. Flexibility | Flexible dioxane can still provide high affinity and may offer different selectivity profiles. | researchgate.netnih.gov |
| Piperidine | Piperazine | One vs. two basic nitrogens | Piperazine allows for N4 substitution, a common strategy for 5-HT ligands; alters pKa and solubility. | mdpi.comnih.gov |
| 1,4-Benzodioxane | Chromene | Dioxane ring vs. Dihydropyran ring | Can shift selectivity between receptor families (e.g., from α₁-adrenoceptors to 5-HT₁ₐ receptors). | nih.gov |
Computational and Theoretical Investigations in Research on 2 2,3 Dihydro 1,4 Benzodioxin 6 Yl Piperidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine, might interact with a protein's active site.
In studies on related compounds, docking simulations have been crucial for elucidating key interactions. For instance, research on piperidine (B6355638) derivatives targeting the sigma-1 (σ1) receptor revealed that the protonated piperidine nitrogen atom is a critical interaction point. nih.govnih.gov It often forms a salt bridge with acidic residues like glutamate (B1630785) (Glu172) and aspartate (Asp126) within the receptor's binding pocket. nih.gov Furthermore, π-cation interactions between the charged nitrogen and aromatic residues like phenylalanine (Phe107) can further stabilize the complex. nih.gov
For a different class of 1,4-benzodioxan derivatives, specifically those with a phenylpiperazine moiety, docking studies identified key interactions with the cyclooxygenase-2 (COX-2) enzyme. nih.gov These simulations showed that the ligand could fit within the active site, interacting with crucial residues, thereby explaining its inhibitory activity. Similarly, computational docking of sulfonamide derivatives of 1,4-benzodioxane (B1196944) against enzymes like lipoxygenase helped to correlate the structural features of the compounds with their observed biological activity. researchgate.net These examples highlight how docking simulations can provide a rational basis for the observed efficacy and guide the design of more potent inhibitors.
Table 1: Key Amino Acid Interactions Identified in Docking Studies of Related Piperidine Derivatives
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| Sigma-1 Receptor | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | nih.gov |
| Sigma-1 Receptor | Phe107 | π-cation | nih.gov |
| COX-2 | Not Specified | Key residue interactions | nih.gov |
| Lipoxygenase | Not Specified | Key residue interactions | researchgate.net |
This table summarizes findings for structurally related piperidine and benzodioxane compounds to illustrate the application of molecular docking.
Molecular Dynamics Studies of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of a protein-ligand complex, offering insights that are not available from static docking poses. By simulating the movements of atoms over time, MD can assess the stability of binding, reveal the influence of solvent, and identify conformational changes in both the ligand and the protein.
For a potent piperidine/piperazine-based sigma-1 receptor agonist, MD simulations were employed to complement docking studies. nih.govrsc.org These simulations helped to confirm the stability of the interactions identified through docking, such as the crucial salt bridge with key amino acid residues. By observing the complex over a simulated time course, researchers can verify that the ligand remains securely in the binding pocket and that the important interactions are maintained, thus validating the proposed binding mode. nih.govrsc.org In computational studies of other piperidine derivatives, MD simulations have been used to analyze the stability of the ligand within the binding site of targets like the human murine double minute 2 (HDM2) protein, a key regulator of the p53 tumor suppressor. researchgate.net Such studies provide a deeper understanding of the binding mechanism and the structural basis for the compound's activity. researchgate.net
Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine factors like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to a molecule's reactivity and its ability to interact with biological targets.
While specific DFT studies on this compound are not prominent in the literature, this methodology is frequently applied to similar structures. For example, DFT calculations can be used to understand the reactivity of a piperidine ring in nucleophilic aromatic substitution reactions. Such calculations provide insight into the electronic structure, transition states, and activation barriers of a reaction, explaining how electron-withdrawing or donating groups on the aromatic ring influence its susceptibility to nucleophilic attack. This understanding is critical for both synthesis and for predicting how a molecule will behave in a biological environment.
Cheminformatics Approaches for Library Design and Virtual Screening
Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. It plays a vital role in designing libraries of molecules for testing and in performing virtual screening to identify promising candidates from vast databases.
Starting with a core scaffold like this compound, cheminformatics tools can be used to design a virtual library of derivatives by adding various substituents at different positions. This process allows for the systematic exploration of the chemical space around the core structure. Subsequently, these virtual libraries can be screened in silico against a specific target protein. This process, known as virtual screening, uses docking and scoring functions to rapidly evaluate thousands or millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery. Fragment-based QSAR (Quantitative Structure-Activity Relationship) is another computational technique used to design novel inhibitors based on a known scaffold, as demonstrated in studies of piperidine derivatives targeting the p53-HDM2 interaction. researchgate.net
In Silico Prediction of Biological Activity and Selectivity
In silico tools are frequently used to predict the biological activity and selectivity of compounds before they are synthesized. These predictions are based on the molecule's structure and its similarity to known active compounds. By comparing a novel compound to databases of molecules with known activities, it is possible to generate a probable activity profile.
For derivatives containing a piperidine core, computational models can predict their affinity and selectivity for different receptor subtypes. For example, in the development of dual Histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, molecular modeling was used to understand why compounds with a piperidine moiety showed significantly higher affinity for the σ1R compared to their piperazine (B1678402) counterparts. nih.gov The models suggested that differences in the protonation state of the basic nitrogen at physiological pH were responsible for the observed selectivity. nih.gov Such predictive studies are invaluable for prioritizing which chemical scaffolds are most promising for developing selective ligands, thereby minimizing off-target effects and enhancing the therapeutic potential of a drug candidate.
Future Directions and Advanced Research Perspectives for 2 2,3 Dihydro 1,4 Benzodioxin 6 Yl Piperidine
Identification of Novel Biological Targets for the Compound and its Analogues
While the specific biological targets of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine are not extensively defined in the public domain, research on its analogues provides a clear path for future investigation. Analogues have been synthesized and evaluated for various biological activities, revealing potential therapeutic applications.
A notable area of research involves sulfonamide derivatives of the benzodioxane moiety, which have been tested for enzyme inhibitory potential. researchgate.netscielo.br Specifically, compounds derived from N-(2,3-dihydrobenzo nih.govnih.gov-dioxin-6-yl)-4-methylbenzenesulfonamide have shown substantial inhibitory activity against yeast α-glucosidase, with weaker activity against acetylcholinesterase (AChE). researchgate.netscielo.br This suggests that the core structure could be a starting point for developing agents for type 2 diabetes. scielo.brresearchgate.net
Future research should expand upon these findings to identify novel targets. The structural similarity to compounds known to interact with G-protein coupled receptors (GPCRs) and ion channels warrants broad-based screening. For instance, other 2,3-dihydro-1,4-benzodioxin derivatives have been investigated as inhibitors of lipid peroxidation and as calcium channel blockers. nih.govresearcher.life A systematic screening of this compound and its new analogues against a panel of enzymes and receptors could uncover previously unknown biological activities. A proposed screening panel is detailed in the table below.
| Potential Target Class | Specific Examples | Therapeutic Rationale |
| Enzymes | α-Glucosidase, Acetylcholinesterase (AChE), Dipeptidyl peptidase IV, Carbonic anhydrase | Diabetes, Alzheimer's Disease, Inflammation researchgate.netscielo.brmdpi.com |
| Ion Channels | Calcium Channels | Cardiovascular diseases nih.govresearcher.life |
| Receptors | Adrenergic Receptors, Muscarinic Receptors, Serotonin (B10506) Receptors | CNS disorders, Cardiovascular diseases nih.gov |
| Other | Proteins involved in Lipid Peroxidation | Oxidative stress-related diseases nih.gov |
Development of Chemoinformatic Tools for Predictive Modeling
Chemoinformatic tools are essential for accelerating the drug discovery process by predicting the properties and activities of novel compounds. For this compound and its future analogues, these tools can guide the design of molecules with improved characteristics.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application. nih.gov By building models based on the known activities of related benzodioxin and piperidine (B6355638) derivatives, researchers can predict the biological activity of new, unsynthesized compounds. This relies on the calculation of molecular descriptors, which are numerical representations of a molecule's properties. Several open-source platforms are available for this purpose. nih.gov
Molecular docking studies, as have been performed on related acetamide (B32628) derivatives, can predict the binding orientation of these compounds within the active site of a target protein, such as α-glucosidase. researchgate.netscielo.br This information is crucial for understanding the molecular basis of activity and for designing more potent inhibitors.
The table below summarizes some freely available chemoinformatic tools that can be applied in future research.
| Tool | Function | Application for the Compound |
| CPSign | Implements conformal prediction for classification and regression modeling. nih.gov | To build robust QSAR models for predicting activity and toxicity with valid prediction intervals. nih.gov |
| ChemDes | A web-based platform that calculates over 3,600 2D and 3D molecular descriptors and fingerprints. nih.gov | To generate a comprehensive set of descriptors for building predictive QSAR models. nih.gov |
| Mordred | A Python package containing 1,800 2D and 3D descriptors suitable for large molecules. nih.gov | To calculate descriptors for complex analogues and use them in structure-property relationship analysis. nih.gov |
| DataWarrior | A tool for data visualization and analysis, including t-SNE for chemical space visualization. nih.gov | To analyze and visualize the chemical space of designed analogues, ensuring diversity and coverage. nih.gov |
Application of Biophysical Techniques for Deeper Mechanistic Understanding
To move beyond predictive models and gain a precise understanding of how this compound and its analogues interact with their biological targets, the application of biophysical techniques is paramount. nih.gov These methods provide high-resolution information on the structural, kinetic, and thermodynamic aspects of drug-target interactions. nih.gov
Techniques such as X-ray crystallography can determine the three-dimensional structure of the compound bound to its target protein. This provides invaluable insight into the specific atomic interactions that drive binding and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study binding interactions in solution and can help assign the configuration of new chiral centers that may be introduced during analogue synthesis. mdpi.com
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying the kinetics (on-rate, off-rate) and thermodynamics (enthalpy, entropy) of binding. This data is critical for the hit-to-lead progression, helping to select compounds with optimal binding profiles. nih.gov
The following table outlines key biophysical techniques and their potential applications.
| Biophysical Technique | Information Gained | Purpose in Research |
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. nih.gov | To visualize the binding mode and guide structure-based drug design. |
| Nuclear Magnetic Resonance (NMR) | Information on compound-target interactions in solution; conformational analysis. nih.govmdpi.com | To confirm binding, map the interaction site, and determine the stereochemistry of analogues. mdpi.com |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff) and affinity (KD). nih.gov | To quantify binding affinity and kinetics, aiding in the selection of high-potency compounds. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD). nih.gov | To understand the driving forces of the binding interaction (enthalpic vs. entropic). |
| Mass Spectrometry (MS) | Confirmation of binding and identification of binding site (e.g., via hydrogen-deuterium exchange). nih.gov | To verify target engagement in complex biological samples. |
Design of Next-Generation Analogues with Tuned Selectivity and Efficacy
The ultimate goal of future research is to design and synthesize next-generation analogues of this compound with enhanced potency, selectivity, and drug-like properties. nih.gov The existing literature on related structures provides a solid foundation for this endeavor.
Structure-Activity Relationship (SAR) studies on related series of compounds have shown that substitutions on the aryl-acyl subunit are important for modulating biological effects. nih.gov For example, in a series of piperine-like derivatives, a nitro-substituted compound showed the highest activity against Leishmania amazonensis. nih.gov Similarly, in a series of α-glucosidase inhibitors, specific substitutions on the N-phenylacetamide moiety led to moderately active compounds. researchgate.net
Future design strategies should focus on a diversity-oriented synthesis approach to create a library of analogues with variations at key positions. nih.gov This could involve:
Substitution on the Piperidine Ring: Introducing substituents at the 2, 4, and 6 positions of the piperidine ring can explore new interactions with the target and modulate physicochemical properties. nih.gov
Modification of the Benzodioxin Ring: Adding substituents to the aromatic portion of the benzodioxin ring can influence electronic properties and provide new vectors for interaction. nih.gov
Varying the Linker: If a linker is used to attach a pharmacophore (as in the acetamide derivatives), its length and composition can be altered to optimize binding.
Computational approaches, such as deep generative modeling, can be combined with fragment-based screening to explore novel chemical space and design covalent inhibitors if a suitable reactive handle is present on the target. nih.gov The synthesis of these new analogues, followed by rigorous biological evaluation and biophysical characterization, will pave the way for developing potent and selective therapeutic agents based on the this compound scaffold.
Q & A
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent polarity in assay media) .
- Orthogonal Assays : Validate results with alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
